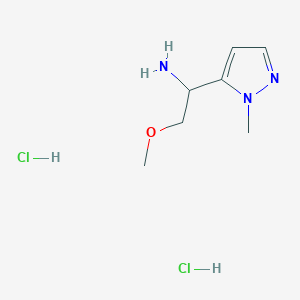

![molecular formula C20H19ClN2O4 B2487290 N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide CAS No. 923201-54-1](/img/structure/B2487290.png)

N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a part of a broader class of chemicals that have been studied for their interaction with biological receptors, synthesis methods, molecular structures, and various chemical and physical properties. The compound features a complex structure, including a piperidine ring, which is a common feature in many biologically active molecules.

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step chemical reactions, starting from basic piperidine or related nitrogen-containing heterocycles. Specific methods may include nucleophilic substitution reactions, amidation, and functional group transformations under various conditions. For example, the synthesis of related compounds has demonstrated the feasibility of using bromide displacement with fluoride to create radiolabeled compounds for receptor study (Katoch-Rouse & Horti, 2003).

科学的研究の応用

Molecular Interaction and CB1 Cannabinoid Receptor

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally related compound, has been studied for its potent and selective antagonism towards the CB1 cannabinoid receptor. Using molecular orbital methods and conformational analysis, the study found distinct conformations influencing its interaction with the receptor. This highlights the compound's potential in research focusing on cannabinoid receptor functions and pharmacology (Shim et al., 2002).

Virtual Screening and Urokinase Receptor

In a virtual screening study targeting the urokinase receptor (uPAR), related compounds, including those with benzodioxole motifs, were identified as potential inhibitors of breast tumor metastasis. These findings provide a basis for the development of new therapeutic agents targeting cancer progression and metastasis (Wang et al., 2011).

Dopamine D3 Receptor Selectivity

Research into the synthesis of bitopic compounds targeting the dopamine D3 receptor (D3R) utilized the benzodioxane scaffold, demonstrating its utility in creating ligands with potential therapeutic applications for central nervous system disorders. This work emphasizes the scaffold's role in the development of novel antipsychotic agents (Bonifazi et al., 2021).

Intramolecular Hydrofunctionalization of Allenes

A study on the intramolecular exo-hydrofunctionalization of allenes highlighted the use of catalytic mixtures involving gold compounds, suggesting potential applications in the synthesis of complex organic molecules, including piperidine derivatives. This research contributes to the development of new methodologies in organic synthesis and catalysis (Zhang et al., 2006).

Antiacetylcholinesterase Activity

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity. This research is significant for the development of therapeutic agents targeting neurodegenerative diseases, such as Alzheimer's disease (Sugimoto et al., 1990).

Safety And Hazards

Safety data would typically come from MSDS (Material Safety Data Sheet) information, which includes handling precautions, toxicity data, and disposal guidelines.

将来の方向性

Future research could involve studying the compound’s biological activity, developing more efficient synthesis methods, or modifying the structure to improve its properties.

Please note that this is a general approach and the specifics could vary depending on the actual properties of the compound. For detailed information, it’s best to refer to peer-reviewed scientific literature or databases. If the compound is novel or not widely studied, experimental work may be needed to gather this information.

特性

IUPAC Name |

N-(1,3-benzodioxole-5-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O4/c21-15-5-7-16(8-6-15)23(20(25)22-10-2-1-3-11-22)19(24)14-4-9-17-18(12-14)27-13-26-17/h4-9,12H,1-3,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXRUIGWLGUCAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

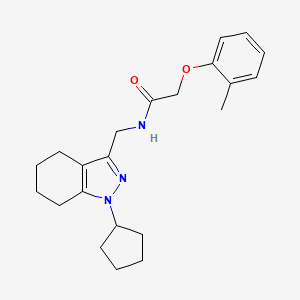

![methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyclopropyl-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2487207.png)

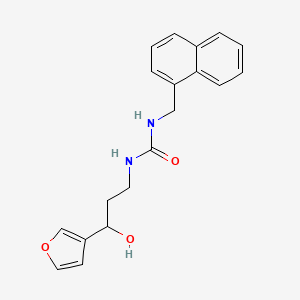

![1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2487209.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2487211.png)

![(Z)-4-(diethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2487214.png)

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2487215.png)

![6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2487216.png)

![6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![7-(2-{[(4-Chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2487222.png)

![(E)-N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2487224.png)

![N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2487226.png)

![3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2487227.png)